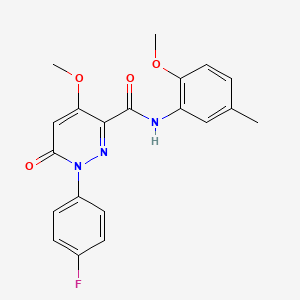

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

This compound is a dihydropyridazine-based carboxamide derivative featuring a 4-fluorophenyl group at position 1, a methoxy substituent at position 4, and a 2-methoxy-5-methylphenyl amide moiety at position 2. The dihydropyridazine core is a six-membered heterocycle with two adjacent nitrogen atoms, which confers unique electronic and steric properties.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-12-4-9-16(27-2)15(10-12)22-20(26)19-17(28-3)11-18(25)24(23-19)14-7-5-13(21)6-8-14/h4-11H,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDZXUOHWDUDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Pyridazine Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of Substituents: The fluorophenyl and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors and methoxide ions.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyridazine derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

- Pyrimidinecarboxamide Analogs (): The compound in , 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide, shares a dihydropyrimidine core. Unlike the dihydropyridazine in the target compound, pyrimidines have nitrogen atoms at positions 1 and 3.

- Dihydropyridine Derivatives (): Compounds like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) feature a dihydropyridine core. The fully saturated six-membered ring in dihydropyridines allows for greater planarity, facilitating stronger interactions with flat binding pockets (e.g., in calcium channel proteins). However, the dihydropyridazine core in the target compound introduces partial unsaturation, which may improve solubility due to increased polarity .

Substituent Effects

- Fluorophenyl Groups: The 4-fluorophenyl group in the target compound is a common pharmacophore in drug design. Fluorine’s electronegativity enhances binding affinity via polar interactions and reduces oxidative metabolism.

Methoxy vs. Hydroxy Substituents:

The methoxy group at position 4 in the target compound likely improves membrane permeability compared to the hydroxy group in the pyrimidinecarboxamide analog (). However, the hydroxy group’s ability to form stronger hydrogen bonds could enhance target engagement at the expense of bioavailability .

Amide Side Chains

- The N-(2-methoxy-5-methylphenyl) amide in the target compound introduces steric bulk and electron-donating methoxy groups, which may hinder rotation and stabilize specific conformations. This contrasts with the N-(4-fluorobenzyl) amide in , where the benzyl group increases aromatic surface area for π-stacking but reduces solubility .

Hypothetical Pharmacological Implications (Based on Structural Analysis)

Biological Activity

1-(4-fluorophenyl)-4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential therapeutic applications. This compound features a pyridazine ring, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its potential in drug development.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 373.37 g/mol. The structural features include:

- Pyridazine ring : Central to its biological activity.

- Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.

- Methoxy groups : Potentially increase solubility and modulate biological activity.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as kinases or proteases.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways, influencing cellular responses.

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, reducing oxidative stress.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Anticancer Activity

In vitro studies have shown that 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits significant cytotoxicity against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.2 |

| HeLa (cervical cancer) | 12.8 |

| A549 (lung cancer) | 18.5 |

These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

-

Case Study on Anticancer Effects :

A study conducted on the MCF-7 cell line revealed that treatment with the compound resulted in a significant decrease in cell viability (p < 0.05). Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the mechanism involves apoptosis rather than necrosis. -

Case Study on Antimicrobial Efficacy :

In a study assessing the antimicrobial efficacy against Staphylococcus aureus, the compound displayed a dose-dependent inhibition of bacterial growth, with a notable reduction in biofilm formation at sub-MIC levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.